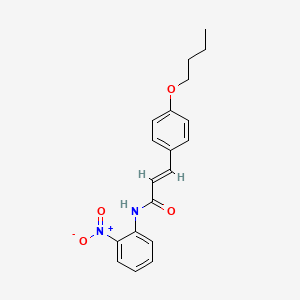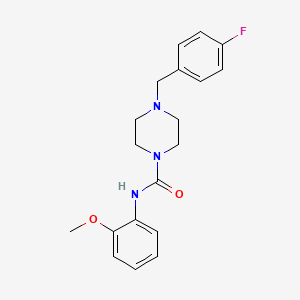
3-(4-butoxyphenyl)-N-(2-nitrophenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-butoxyphenyl)-N-(2-nitrophenyl)acrylamide, commonly known as BPA-NP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BPA-NP is a member of the acrylamide family of compounds and is widely used in various fields of research, including biochemistry, molecular biology, and pharmacology.
作用机制
The mechanism of action of BPA-NP is not fully understood. However, it is believed that BPA-NP acts as a reversible inhibitor of enzymes by binding to the active site of the enzyme. BPA-NP is also believed to induce conformational changes in proteins, leading to alterations in their function.
Biochemical and Physiological Effects:
BPA-NP has been shown to have various biochemical and physiological effects. In vitro studies have shown that BPA-NP inhibits the activity of various enzymes, including hydrolases, oxidases, and transferases. BPA-NP has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. In vivo studies have shown that BPA-NP has anti-inflammatory and analgesic effects.
实验室实验的优点和局限性
BPA-NP has several advantages for lab experiments. It is a highly sensitive and specific fluorescent probe for the detection of proteins and enzymes. BPA-NP is also a reversible inhibitor of enzymes, making it useful for studying enzyme kinetics. However, BPA-NP has some limitations for lab experiments. It is toxic to cells at high concentrations and can interfere with cellular processes. Additionally, BPA-NP is not stable in aqueous solutions and can degrade over time.
未来方向
There are several future directions for the research on BPA-NP. One direction is the development of new biosensors for the detection of various analytes using BPA-NP as a fluorescent probe. Another direction is the synthesis of new organic compounds using BPA-NP as a starting material. Additionally, the study of the mechanism of action of BPA-NP and its effects on cellular processes is an area of future research.
合成方法
BPA-NP is synthesized by the reaction of 4-butoxyaniline and 2-nitrobenzaldehyde in the presence of acetic acid and ethanol. The reaction is carried out under reflux conditions for several hours, followed by the purification of the product using column chromatography. The final product is obtained as a yellow crystalline powder with a melting point of 162-164°C.
科学研究应用
BPA-NP has a wide range of applications in scientific research. It is commonly used as a fluorescent probe for the detection of proteins and enzymes. BPA-NP is also used in the development of biosensors for the detection of various analytes, including glucose, cholesterol, and uric acid. Additionally, BPA-NP is used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.
属性
IUPAC Name |
(E)-3-(4-butoxyphenyl)-N-(2-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-2-3-14-25-16-11-8-15(9-12-16)10-13-19(22)20-17-6-4-5-7-18(17)21(23)24/h4-13H,2-3,14H2,1H3,(H,20,22)/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHJLBHKGFVEFKZ-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-butoxyphenyl)-N-(2-nitrophenyl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{3-[(acetylamino)methyl]-5,5,6-trimethylbicyclo[2.2.1]hept-2-en-2-yl}acetamide](/img/structure/B5491141.png)
![2-chloro-4-fluoro-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5491144.png)
![4-[2-(3,4-dimethoxyphenyl)vinyl]-6-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B5491147.png)
![6-(methoxymethyl)-N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5491162.png)
![3-[3-(2-chloro-5-methylphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B5491176.png)
![2-(1-{[1-(4-fluorophenyl)cyclopentyl]methyl}-1H-imidazol-2-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5491178.png)
![5-{[2-(4-fluorophenyl)-1-pyrrolidinyl]methyl}-2,1,3-benzoxadiazole](/img/structure/B5491180.png)
![3-[(2-methoxy-5-nitrophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5491193.png)
![2-[2-(3-methoxyphenyl)vinyl]-5-{[3-(4-morpholinyl)propyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B5491198.png)
![2-(3-chloro-4-fluorophenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide](/img/structure/B5491208.png)
![N-[1-(8-hydroxy-5-nitro-7-quinolinyl)-3-phenyl-2-propen-1-yl]propanamide](/img/structure/B5491213.png)
![2-[(2,4-dinitrophenyl)amino]benzoic acid](/img/structure/B5491228.png)

![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-5-isopropyl-N-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5491230.png)